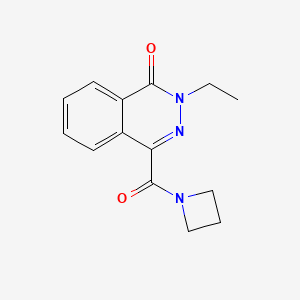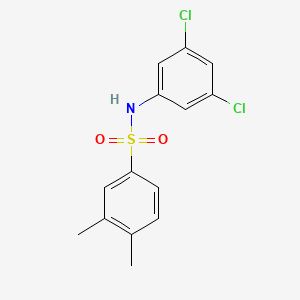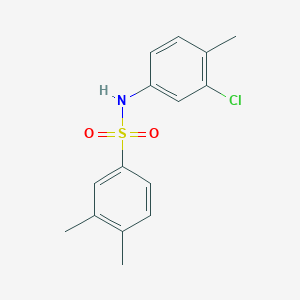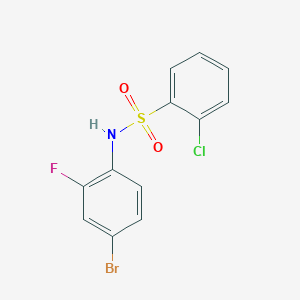
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane, also known as DIAS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIAS is a bicyclic azepane derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, and it has been suggested that this inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane induces cell cycle arrest and apoptosis in cancer cells, leading to their death. 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has also been shown to exhibit anti-inflammatory activity, and it has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane is its potential as a lead compound for the development of anticancer drugs. Its unique structure and mechanism of action make it a promising candidate for further study. However, one of the limitations of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane. One potential direction is the development of more efficient synthesis methods that can produce higher yields of pure 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane. Another direction is the optimization of its antiproliferative activity through the modification of its structure. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the potential applications of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane in material science and catalysis should be further explored.
In conclusion, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further study of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane is needed to fully explore its potential as a lead compound for the development of anticancer drugs and its applications in other fields.
Synthesemethoden
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane can be synthesized through various methods, including the reaction of 2,3-dihydro-1H-inden-5-amine with sulfonyl chloride, followed by the reaction with azepane. Another method involves the reaction of 2,3-dihydro-1H-inden-5-amine with tosyl chloride, followed by the reaction with azepane. The resulting product can be purified through column chromatography, and its purity can be confirmed through NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been shown to exhibit antiproliferative activity against cancer cells, and it has been suggested as a potential lead compound for the development of anticancer drugs. In material science, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been used as a building block for the synthesis of complex organic molecules, and it has been shown to exhibit unique optical and electronic properties. In catalysis, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane has been used as a ligand for the synthesis of asymmetric catalysts, and it has been shown to exhibit high catalytic activity and selectivity.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(18,16-10-3-1-2-4-11-16)15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKQDNDHCDZIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)

![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)






![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)